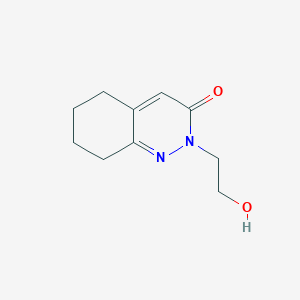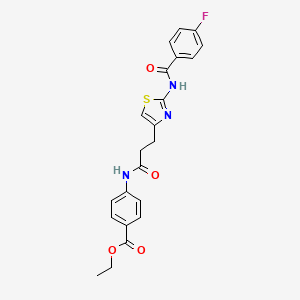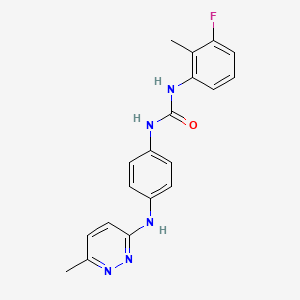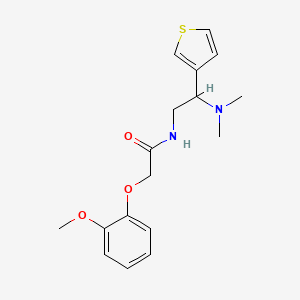
(5-(3-ニトロフェニル)フラン-2-イル)(4-フェニルピペラジン-1-イル)メタンチオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(3-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a complex organic compound that features a furan ring, a nitrophenyl group, a phenylpiperazine moiety, and a methanethione group
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmacology: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
作用機序
Target of Action
Many bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets of this compound would depend on its structure and functional groups.
Mode of Action
The interaction of a compound with its targets often involves binding to specific sites on the target molecule, leading to changes in the target’s function . The exact mode of action would depend on the specific targets of this compound.
Biochemical Pathways
Bioactive compounds can affect various biochemical pathways, leading to diverse biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, some compounds induce apoptosis (cell death) in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step might involve nitration of a phenyl group followed by its attachment to the furan ring through a coupling reaction.
Synthesis of the phenylpiperazine moiety: This can be synthesized separately and then attached to the furan ring via a nucleophilic substitution reaction.
Formation of the methanethione group: This can be introduced through a thiolation reaction using reagents like thiourea or carbon disulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5-(3-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The phenylpiperazine moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- (5-(4-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
- (5-(3-Nitrophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanethione
Uniqueness
- Structural Features : The presence of both a nitrophenyl group and a phenylpiperazine moiety makes it unique.
- Reactivity : Unique reactivity due to the combination of functional groups.
特性
IUPAC Name |
[5-(3-nitrophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-24(26)18-8-4-5-16(15-18)19-9-10-20(27-19)21(28)23-13-11-22(12-14-23)17-6-2-1-3-7-17/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMZMMJFQWMDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide](/img/structure/B2493270.png)


![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2493274.png)
![8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one](/img/structure/B2493276.png)
![2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2493278.png)
![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)


![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)
![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2493284.png)
![(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B2493285.png)
![1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea](/img/structure/B2493287.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2493291.png)
